molecular formula C16H14O7 B1247413 methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate

methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate

Cat. No. B1247413
M. Wt: 318.28 g/mol
InChI Key: PMHCAQUSIVAZPO-WBMJQRKESA-N
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Description

F390C is a member of the class xanthones which consists of a dihydroxanthone skeleton substituted by hydroxy groups at positions 4 and 8, a hydroxymethyl group at position 6 and a methoxycarbonyl group at position 4a (the 4R,4aS stereoisomer). It is isolated from Penicillium and exhibits potent antitumour activity against both human and murine tumour cell lines. It has a role as an antimicrobial agent, an antineoplastic agent and a Penicillium metabolite. It is a member of phenols, a member of benzyl alcohols, a member of xanthones and a methyl ester.

Scientific Research Applications

Chemical Characterization and Synthesis

Chemical investigations have identified various xanthones, related to the specified methyl xanthene derivative, in microfungi like Xylaria sp. These compounds, including different forms of xanthenes and xanthones, have been characterized through spectroscopic methods such as NMR, UV, IR, and MS data. An efficient synthesis method for xanthene derivatives was also developed, highlighting their potential as Michael acceptors in chemical reactions (Healy et al., 2004); (Gabbutt et al., 1997).

Structural Analysis and Properties

The structural elucidation of various xanthone derivatives from different sources, including endophytic fungi and marine-derived fungi, has been carried out using advanced spectroscopic techniques. These studies have provided detailed insights into the molecular structure and properties of xanthene and xanthone derivatives (Davis & Pierens, 2006); (Liao et al., 2018).

Potential Applications in Corrosion Inhibition

Research has explored the potential application of methyl xanthene derivatives in corrosion inhibition. Studies have shown that certain xanthene-based compounds can act as efficient inhibitors against corrosion of mild steel in acidic media. This application is crucial in industrial contexts where corrosion resistance is essential (Arrousse et al., 2021).

Biological Activities and Applications

Xanthone derivatives have been evaluated for their biological activities, including anti-inflammatory and cytotoxic effects. These compounds, isolated from various fungal sources, have shown potential in inhibiting inflammatory responses and exhibiting cytotoxicity against certain cancer cell lines, suggesting their potential therapeutic applications (Ngan et al., 2017); (Ye et al., 2014).

properties

Product Name

methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4H-xanthene-4a-carboxylate

InChI

InChI=1S/C16H14O7/c1-22-15(21)16-9(3-2-4-12(16)19)14(20)13-10(18)5-8(7-17)6-11(13)23-16/h2-6,12,17-19H,7H2,1H3/t12-,16+/m1/s1

InChI Key

PMHCAQUSIVAZPO-WBMJQRKESA-N

Isomeric SMILES

COC(=O)[C@@]12[C@@H](C=CC=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O

Canonical SMILES

COC(=O)C12C(C=CC=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O

synonyms

F 390C
F-390C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
Reactant of Route 2
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
Reactant of Route 3
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
Reactant of Route 4
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
Reactant of Route 5
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
Reactant of Route 6
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate

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